An In-depth Technical Guide to DBCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to DBCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG2-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
DBCO-PEG2-acid, with the chemical formula C26H28N2O6, is a versatile linker molecule that integrates three key functional components: a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[] This unique combination of moieties imparts specific and desirable characteristics for bioorthogonal chemistry and bioconjugation.
The DBCO group is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with azide-containing molecules.[2][3] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[3] The hydrophilic diethylene glycol (PEG2) spacer enhances the aqueous solubility of the molecule and provides spatial separation between the conjugated biomolecules, which can help to minimize steric hindrance.[] The terminal carboxylic acid offers a versatile handle for conjugation to primary amine groups, typically through the formation of a stable amide bond, often facilitated by carbodiimide chemistry.
Physicochemical Properties
The key physicochemical properties of DBCO-PEG2-acid are summarized in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.
| Property | Value | References |
| Molecular Formula | C26H28N2O6 | |
| Molecular Weight | ~464.5 g/mol | |
| CAS Number | 2304558-25-4 | |
| Appearance | Solid | |
| Purity | Typically >95-98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Quantitative Data
While specific quantitative data for DBCO-PEG2-acid is not extensively available in the public domain, data from closely related DBCO-containing molecules can provide valuable insights into its expected performance.
Reactivity: The SPAAC reaction is known for its fast kinetics. A study on a structurally similar sulfo-DBCO-amine showed second-order rate constants in the range of 0.27–1.22 M⁻¹s⁻¹ depending on the buffer and pH. It was also noted that the presence of a PEG linker can enhance reaction rates by approximately 31 ± 16%.
Stability: The DBCO group can exhibit moderate stability in cellular environments. One study in immune phagocytes showed a 36% degradation of DBCO groups after 24 hours. For long-term storage of DBCO-modified biomolecules, it is recommended to store them at -20°C, as a gradual loss of reactivity (3-5% over 4 weeks at 4°C or -20°C) has been observed for DBCO-modified antibodies.
Experimental Protocols
DBCO-PEG2-acid is primarily utilized in two key chemical transformations: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and amide bond formation.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule (e.g., a protein modified with DBCO-PEG2-acid) and an azide-containing molecule.
Materials:
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DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
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Azide-containing molecule.
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Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
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Prepare a solution of the DBCO-functionalized molecule in the reaction buffer.
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Prepare a solution of the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide is often recommended to drive the reaction to completion.
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Add the azide-containing molecule solution to the DBCO-functionalized molecule solution.
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Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by techniques such as LC-MS or HPLC.
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Upon completion, the conjugated product can be purified using standard techniques like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.
Protocol for Amide Bond Formation
This protocol outlines the conjugation of the carboxylic acid moiety of DBCO-PEG2-acid to a primary amine-containing molecule using EDC and NHS chemistry.
Materials:
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DBCO-PEG2-acid.
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Amine-containing molecule.
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).
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Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
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Coupling Buffer (e.g., PBS, pH 7.4).
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Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
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Anhydrous DMSO or DMF.
Procedure:
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Activation of Carboxylic Acid:
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Dissolve DBCO-PEG2-acid in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mM).
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In a separate tube, dissolve the amine-containing molecule in the Coupling Buffer.
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To the DBCO-PEG2-acid solution, add a 1.2-fold molar excess of EDC and NHS (or Sulfo-NHS).
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Incubate for 15-30 minutes at room temperature to form the NHS ester.
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Coupling to Amine:
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Add the activated DBCO-PEG2-NHS ester solution to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker is commonly used.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:
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Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
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Purify the DBCO-functionalized molecule using dialysis, desalting columns, or other appropriate chromatographic techniques to remove excess reagents.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving DBCO-PEG2-acid.
